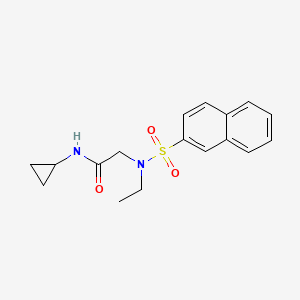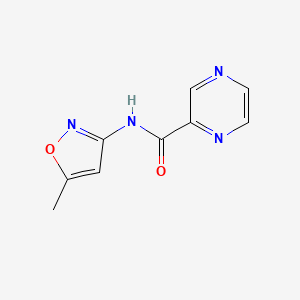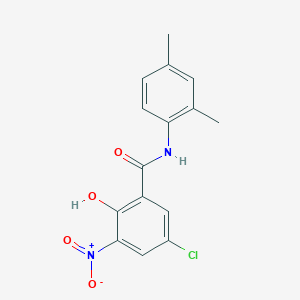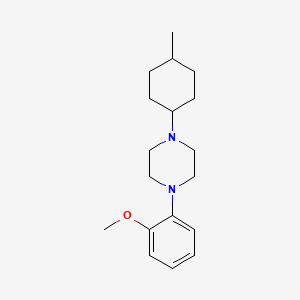
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, also known as CES, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide is not fully understood. However, it has been shown to act as an inhibitor of the ATP-sensitive potassium channel in the brain. This leads to an increase in the release of neurotransmitters such as glutamate and acetylcholine, which can have a wide range of effects on the brain and other organs.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine. It has also been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In addition, it has been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its ability to modulate the release of neurotransmitters such as glutamate and acetylcholine. This can be useful in studying the effects of these neurotransmitters on various physiological processes. However, one limitation of using N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide.
Orientations Futures
There are several future directions for the study of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide. One direction is to further investigate its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. Another direction is to study its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In addition, further studies are needed to determine the optimal dosage and safety of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in humans.
Conclusion:
In conclusion, N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, or N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, as well as the potential to treat diabetes, obesity, and other metabolic disorders. Further studies are needed to determine the optimal dosage and safety of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in humans, as well as its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide involves the reaction of cyclopropylamine, ethyl chloroacetate, and 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
Propriétés
IUPAC Name |
N-cyclopropyl-2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-19(12-17(20)18-15-8-9-15)23(21,22)16-10-7-13-5-3-4-6-14(13)11-16/h3-7,10-11,15H,2,8-9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKIFLHCPSJSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-ethyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)

![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)
